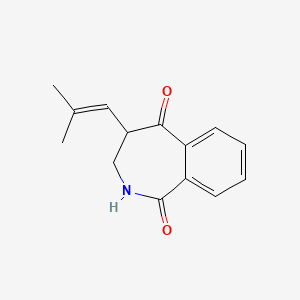
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a benzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Methylprop-1-en-1-yl Group: This step often involves alkylation reactions using reagents such as alkyl halides under basic conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing the ketone and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzazepine core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Shares structural similarities but differs in its core structure and functional groups.
trans-Rose oxide: Another compound with a similar side chain but a different core structure.
Uniqueness
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 90679-62-2 | |
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
4-(2-methylprop-1-enyl)-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-15-14(17)12-6-4-3-5-11(12)13(10)16/h3-7,10H,8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
MMMGUZYISJABHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1CNC(=O)C2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)

![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
